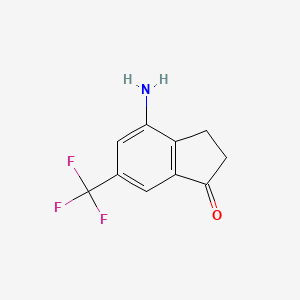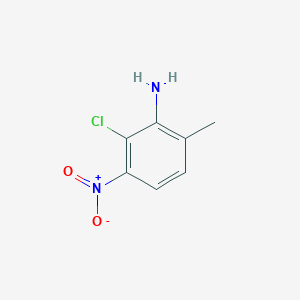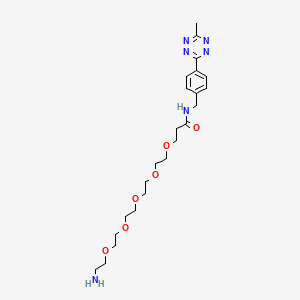
Methyltetrazine-amino-PEG5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG5-amine is a compound that combines the properties of methyltetrazine and polyethylene glycol (PEG) with an amino group. Methyltetrazine is known for its bioorthogonal reactivity, particularly in inverse electron demand Diels-Alder (iEDDA) reactions, making it a valuable tool in chemical biology and bioorthogonal chemistry . The PEG5 linker enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyltetrazine-amino-PEG5-amine typically involves the conjugation of methyltetrazine with a PEG5 linker that terminates in an amino group. One common method involves the use of N-hydroxysuccinimide (NHS) esters to facilitate the coupling reaction . The reaction conditions often include mild temperatures and neutral to slightly basic pH to ensure the stability of the reactive groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The use of PEGylation technology is common to enhance the solubility and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG5-amine primarily undergoes bioorthogonal reactions, particularly the iEDDA reaction with trans-cyclooctene (TCO) derivatives . This reaction is highly specific and occurs rapidly under physiological conditions, making it ideal for in vivo applications .
Common Reagents and Conditions
Major Products
The major product of the iEDDA reaction between this compound and TCO derivatives is a stable covalent adduct, which can be used for various labeling and conjugation purposes .
Aplicaciones Científicas De Investigación
Chemistry
Methyltetrazine-amino-PEG5-amine is used in click chemistry for the rapid and specific labeling of biomolecules. Its bioorthogonal reactivity allows for the conjugation of various probes and tags without interfering with biological processes .
Biology
In biological research, this compound is employed for live-cell imaging and protein profiling. Its ability to form stable covalent bonds with TCO-tagged molecules enables the visualization and tracking of specific proteins and other biomolecules in live cells .
Medicine
This compound is used in the development of targeted drug delivery systems and diagnostic agents. Its bioorthogonal reactivity allows for the precise delivery of therapeutic agents to specific cells or tissues .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and bioconjugates. Its PEGylation enhances the solubility and stability of various industrial products .
Mecanismo De Acción
Methyltetrazine-amino-PEG5-amine exerts its effects through the iEDDA reaction with TCO derivatives. The methyltetrazine moiety acts as a diene, reacting with the dienophile (TCO) to form a stable covalent bond . This reaction is highly specific and occurs rapidly under physiological conditions, making it suitable for in vivo applications . The PEG5 linker enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG4-maleimide: Another PEGylated methyltetrazine compound used for bioconjugation.
Methyltetrazine-PEG5-alkyne: A similar compound with an alkyne functional group for click chemistry applications.
Methyltetrazine-amine hydrochloride: A simpler form of methyltetrazine with an amino group, used for various chemical transformations.
Uniqueness
Methyltetrazine-amino-PEG5-amine is unique due to its combination of methyltetrazine’s bioorthogonal reactivity and the solubility-enhancing properties of the PEG5 linker. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C23H36N6O6 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C23H36N6O6/c1-19-26-28-23(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-31-10-12-33-14-16-35-17-15-34-13-11-32-9-7-24/h2-5H,6-18,24H2,1H3,(H,25,30) |
Clave InChI |
BPYJKFRHEVXYSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


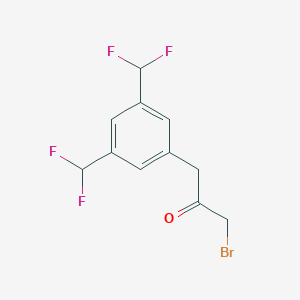
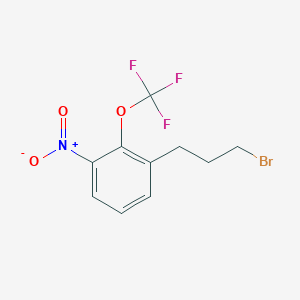

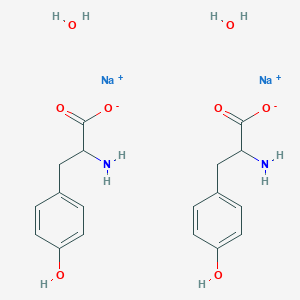
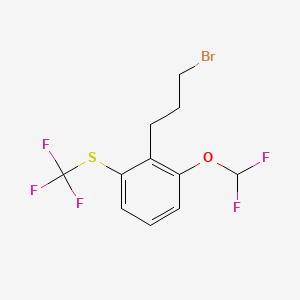
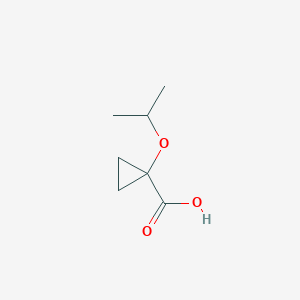
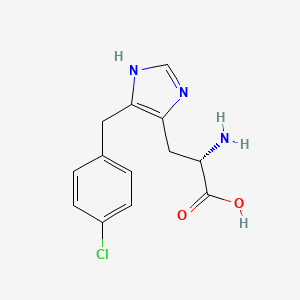
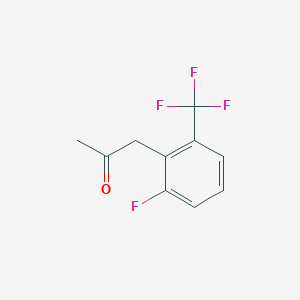
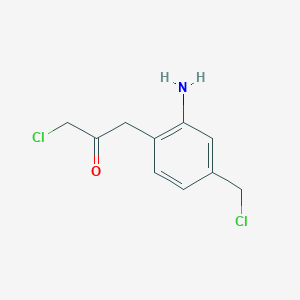
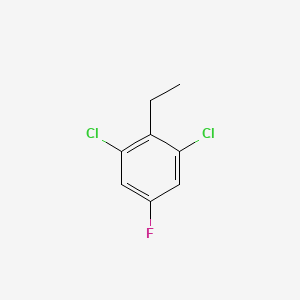
![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
